molecular formula C12H22N2O3 B2618181 Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate CAS No. 1781982-51-1

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate

Cat. No. B2618181
CAS RN: 1781982-51-1
M. Wt: 242.319
InChI Key: LCZVDGLHZPTQER-UHFFFAOYSA-N
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Description

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate, also known as THP, is a synthetic compound that has been widely used in scientific research. THP is a member of the azetidine family, which is known for its potential therapeutic applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • Ligand and Receptor Studies : Research has demonstrated the utility of tert-butyl-based compounds in the synthesis of ligands for the histamine H4 receptor, highlighting their role in developing potential therapeutic agents with anti-inflammatory and antinociceptive properties. This underscores the broader applicability of tert-butyl-containing compounds in receptor-binding studies, contributing to the advancement of novel drug discovery efforts (R. Altenbach et al., 2008).

  • Metabolic Pathway Exploration : Studies have also explored the metabolism of tert-butyl-containing compounds, providing insights into their metabolic transformations via oxidation and demethylation pathways. This research aids in understanding the metabolic fate of such compounds, which is crucial for designing drugs with optimal pharmacokinetic profiles (C. Prakash et al., 2008).

Chemical Synthesis and Catalysis

  • Cycloaddition Reactions : The compound has been used in studies focusing on silylmethyl-substituted aziridine and azetidine, serving as precursors for cycloaddition reactions. These reactions are pivotal in synthesizing heterocyclic structures, which are core components of many pharmaceuticals and agrochemicals (V. Yadav et al., 2005).

  • Synthesis of Pyrrole Derivatives : The reactivity of tert-butyl esters under singlet oxygen conditions has been leveraged to synthesize pyrrole precursors. Such methodologies are instrumental in generating building blocks for complex organic molecules, highlighting the versatility of tert-butyl-containing compounds in synthetic organic chemistry (H. Wasserman et al., 2004).

Material Science and Novel Compound Synthesis

  • Continuous Flow Synthesis : Innovations in the continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates demonstrate the compound's role in streamlining the production of chemical intermediates. This approach enhances the efficiency and scalability of synthesizing complex organic molecules, potentially lowering production costs and environmental impact (A. Herath et al., 2010).

properties

IUPAC Name

tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)13-5-4-9(6-13)14-7-10(15)8-14/h9-10,15H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCZVDGLHZPTQER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate

CAS RN

1781982-51-1
Record name tert-butyl 3-(3-hydroxyazetidin-1-yl)pyrrolidine-1-carboxylate
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